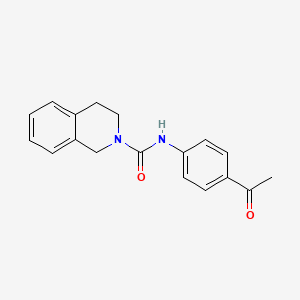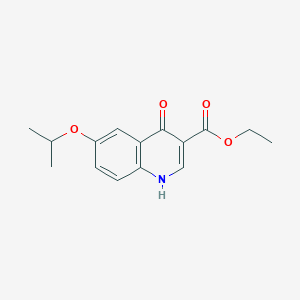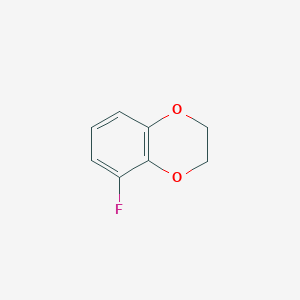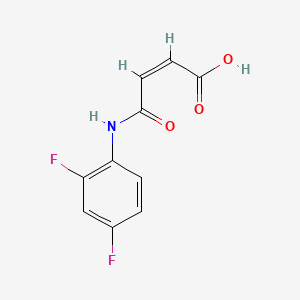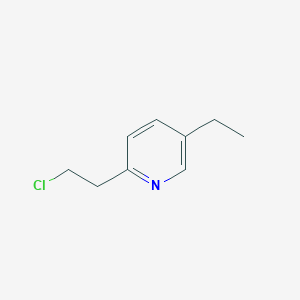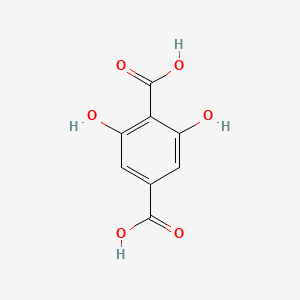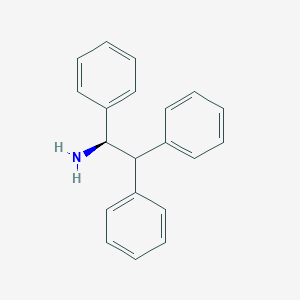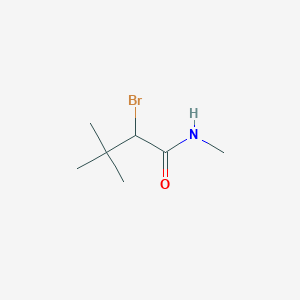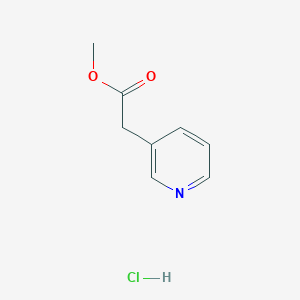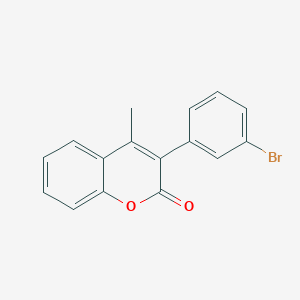
3-(3-Bromophenyl)-4-methylchromen-2-one
Overview
Description
3-(3-Bromophenyl)-4-methylchromen-2-one, also known as BrMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. BrMC is a versatile molecule that exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism Of Action
The mechanism of action of 3-(3-Bromophenyl)-4-methylchromen-2-one is not fully understood. However, it has been suggested that 3-(3-Bromophenyl)-4-methylchromen-2-one exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 3-(3-Bromophenyl)-4-methylchromen-2-one has been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory genes. It also inhibits the phosphorylation of MAPKs, which are involved in the regulation of cell growth, differentiation, and apoptosis. 3-(3-Bromophenyl)-4-methylchromen-2-one has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical And Physiological Effects
3-(3-Bromophenyl)-4-methylchromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It also scavenges free radicals and protects cells from oxidative stress. 3-(3-Bromophenyl)-4-methylchromen-2-one has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It has been found to inhibit the activity of COX-2, which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Advantages And Limitations For Lab Experiments
3-(3-Bromophenyl)-4-methylchromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, which make it a versatile molecule for scientific research. However, there are also some limitations to using 3-(3-Bromophenyl)-4-methylchromen-2-one in lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Further studies are needed to determine the optimal dosage and administration route for 3-(3-Bromophenyl)-4-methylchromen-2-one.
Future Directions
There are several future directions for the study of 3-(3-Bromophenyl)-4-methylchromen-2-one. Further studies are needed to determine the optimal dosage and administration route for 3-(3-Bromophenyl)-4-methylchromen-2-one in vivo. The toxicity and pharmacokinetics of 3-(3-Bromophenyl)-4-methylchromen-2-one need to be further investigated to determine its safety and efficacy in humans. 3-(3-Bromophenyl)-4-methylchromen-2-one has been shown to exhibit anticancer properties, and further studies are needed to determine its potential as a cancer therapeutic agent. 3-(3-Bromophenyl)-4-methylchromen-2-one has also been found to exhibit anti-inflammatory and antioxidant activities, and further studies are needed to determine its potential as a treatment for inflammatory and oxidative stress-related diseases.
Scientific Research Applications
3-(3-Bromophenyl)-4-methylchromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 3-(3-Bromophenyl)-4-methylchromen-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It also scavenges free radicals and protects cells from oxidative stress. 3-(3-Bromophenyl)-4-methylchromen-2-one has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
3-(3-bromophenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c1-10-13-7-2-3-8-14(13)19-16(18)15(10)11-5-4-6-12(17)9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSSDNUKQDGMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-4-methylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



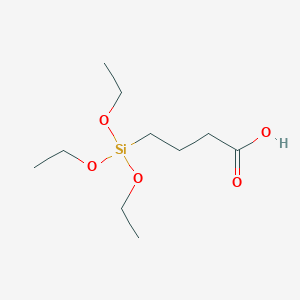

![6-iodo-3-nitro-Imidazo[1,2-a]pyridine](/img/structure/B3042983.png)
![1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3042988.png)
